![molecular formula C10H10BrClO2 B2683396 Ethyl 2-bromo-2-(2-chlorophenyl)acetate CAS No. 2856-79-3](/img/structure/B2683396.png)
Ethyl 2-bromo-2-(2-chlorophenyl)acetate
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Overview
Description
Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a chemical compound with the CAS Number: 2856-79-3 . It has a molecular weight of 277.54 and its IUPAC name is ethyl bromo (2-chlorophenyl)acetate . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-2-(2-chlorophenyl)acetate is1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a pale-yellow to yellow-brown liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Organic Synthesis
“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used in organic synthesis as an alkylating agent and acylation reagent . Alkylating agents are widely used in chemistry due to their ability to replace a hydrogen atom by an alkyl group, which can significantly alter the properties of a molecule. Acylation reagents are used to introduce acyl groups into a molecule, which is a common process in the synthesis of various organic compounds .
Derivatisation Reactions
This compound can undergo derivatisation reactions with other compounds to yield new substances. For example, it can react with p-t-butyl calixarene to yield 1,3-diester substituted calixarene . Calixarenes are a class of macrocyclic compounds that have been studied for their potential applications in areas such as catalysis, drug delivery, and environmental remediation .
Pharmaceutical Intermediate
“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of new drugs .
Agricultural Intermediate
In addition to its role in pharmaceuticals, this compound can also be used as an agricultural intermediate . Agricultural intermediates are used in the synthesis of agrochemicals, such as pesticides and fertilizers .
Synthesis of Metabolites of Carcinogenic PAHs
This compound can be used in the synthesis of metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs) . PAHs are a class of chemicals that are known to be harmful to human health, and understanding their metabolites can help in the development of methods to detect and mitigate their impact .
Preparation of Steroidal Antiestrogens
“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used in the preparation of steroidal antiestrogens through cyclic condensation . Antiestrogens are drugs that inhibit the effects of estrogen, a hormone that can promote the growth of certain types of cancer cells. Therefore, these compounds have important applications in the treatment of diseases such as breast cancer .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also have multiple targets.
Mode of Action
It’s known that similar compounds can react with zinc to form a zinc enolate in a process known as the reformatsky reaction . This reaction is a common mode of action for similar compounds .
Biochemical Pathways
In the reformatsky reaction, the resulting zinc enolate condenses with carbonyl compounds to give β-hydroxy-esters . This suggests that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may affect pathways involving carbonyl compounds.
Result of Action
The reformatsky reaction, which is a common mode of action for similar compounds, results in the formation of β-hydroxy-esters .
Action Environment
Similar compounds are known to be versatile alkylating agents in organic synthesis , suggesting that the action of Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also be influenced by environmental conditions.
properties
IUPAC Name |
ethyl 2-bromo-2-(2-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGBXSZQZZZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(2-chlorophenyl)acetate |
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